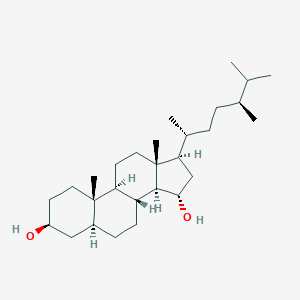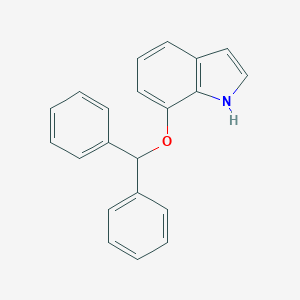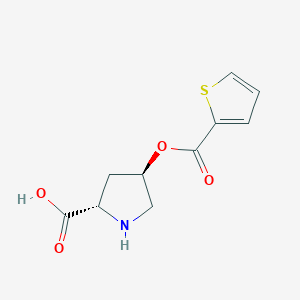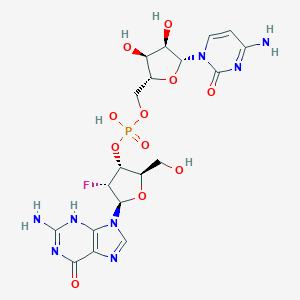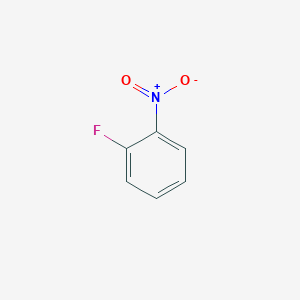
4-Piperazin-1-ylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperazin-1-ylbutan-2-amine, also known as PBA, is a chemical compound with a molecular formula of C8H19N3. It is a derivative of the amino acid alanine and is commonly used in scientific research as a building block for the synthesis of various compounds. The aim of
Mécanisme D'action
The mechanism of action of 4-Piperazin-1-ylbutan-2-amine is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes such as protein kinases, which are involved in cell signaling and regulation. 4-Piperazin-1-ylbutan-2-amine has also been found to modulate the activity of certain receptors such as the sigma-1 receptor, which is involved in various physiological processes including pain perception, mood regulation, and memory formation.
Biochemical and Physiological Effects:
4-Piperazin-1-ylbutan-2-amine has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-Piperazin-1-ylbutan-2-amine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Piperazin-1-ylbutan-2-amine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Piperazin-1-ylbutan-2-amine in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also readily available and relatively inexpensive. However, one limitation of using 4-Piperazin-1-ylbutan-2-amine is its potential toxicity, which may limit its use in certain experiments. Additionally, 4-Piperazin-1-ylbutan-2-amine may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 4-Piperazin-1-ylbutan-2-amine in scientific research. One potential application is in the development of novel therapeutics for the treatment of cancer and neurodegenerative diseases. 4-Piperazin-1-ylbutan-2-amine may also have potential applications in the development of new anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of 4-Piperazin-1-ylbutan-2-amine and its potential off-target effects.
Conclusion:
In conclusion, 4-Piperazin-1-ylbutan-2-amine is a versatile chemical compound that has been widely used in scientific research as a building block for the synthesis of various compounds. It has also been found to have potential therapeutic applications for the treatment of cancer, neurodegenerative diseases, and inflammation. However, further research is needed to fully understand its mechanism of action and potential off-target effects.
Méthodes De Synthèse
The synthesis of 4-Piperazin-1-ylbutan-2-amine involves the reaction of 1,4-dibromobutane with piperazine in the presence of sodium hydride. This reaction leads to the formation of 4-piperazin-1-ylbutan-2-ol, which is subsequently converted to 4-Piperazin-1-ylbutan-2-amine by reaction with ammonium chloride. The final product obtained is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
4-Piperazin-1-ylbutan-2-amine has been widely used in scientific research as a building block for the synthesis of various compounds such as inhibitors of protein kinases, anti-tumor agents, and anti-inflammatory agents. It has also been used in the development of potential therapeutic agents for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
128364-84-1 |
|---|---|
Nom du produit |
4-Piperazin-1-ylbutan-2-amine |
Formule moléculaire |
C8H19N3 |
Poids moléculaire |
157.26 g/mol |
Nom IUPAC |
4-piperazin-1-ylbutan-2-amine |
InChI |
InChI=1S/C8H19N3/c1-8(9)2-5-11-6-3-10-4-7-11/h8,10H,2-7,9H2,1H3 |
Clé InChI |
CSCMDYAIXKDETC-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCNCC1)N |
SMILES canonique |
CC(CCN1CCNCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)
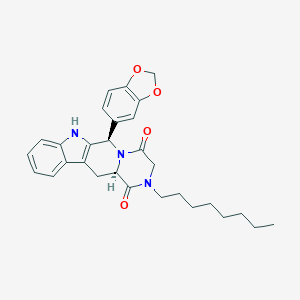





![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)
